12-hydroxyhexadecanoyl-CoA

Enzyme inhibition Fatty acid β-oxidation Crotonase

12-Hydroxyhexadecanoyl-CoA is a C16 long-chain hydroxyacyl-CoA hydroxylated at C12—the optimal substrate chain length for long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) and long-chain acyl-CoA synthetase (LACS) enzyme kinetics. Unlike 3-hydroxyhexadecanoyl-CoA (Ki=0.35 μM crotonase inhibitor) or ω-hydroxy species (peroxisomal routing), the C12 regiospecificity targets mitochondrial β-oxidation and trifunctional protein complex studies. Supplied at 98% purity, this reference standard eliminates class-level substitution errors and supports stereospecific peroxisomal D-bifunctional protein deficiency diagnostics.

Molecular Formula C37H66N7O18P3S
Molecular Weight 1021.9 g/mol
Cat. No. B15550421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name12-hydroxyhexadecanoyl-CoA
Molecular FormulaC37H66N7O18P3S
Molecular Weight1021.9 g/mol
Structural Identifiers
InChIInChI=1S/C37H66N7O18P3S/c1-4-5-14-25(45)15-12-10-8-6-7-9-11-13-16-28(47)66-20-19-39-27(46)17-18-40-35(50)32(49)37(2,3)22-59-65(56,57)62-64(54,55)58-21-26-31(61-63(51,52)53)30(48)36(60-26)44-24-43-29-33(38)41-23-42-34(29)44/h23-26,30-32,36,45,48-49H,4-22H2,1-3H3,(H,39,46)(H,40,50)(H,54,55)(H,56,57)(H2,38,41,42)(H2,51,52,53)
InChIKeyHVCBWXZZTMLXMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

12-Hydroxyhexadecanoyl-CoA: Long-Chain Hydroxyacyl-CoA Metabolite for Mitochondrial and Peroxisomal β-Oxidation Research


12-Hydroxyhexadecanoyl-CoA is a long-chain hydroxyacyl-coenzyme A derivative comprising a 16-carbon fatty acid chain with a hydroxyl group at the C12 position, thioester-linked to coenzyme A [1]. As a C16 hydroxyacyl-CoA species, it falls within the optimal substrate chain-length range (C12–C16) for long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD), the enzyme that catalyzes the third step of mitochondrial β-oxidation and whose deficiency causes a severe inherited metabolic disorder [2]. This compound serves as an analytical reference standard and enzyme substrate for investigating long-chain fatty acid oxidation pathways, stereospecific enzymatic hydration reactions, and the diagnosis of peroxisomal β-oxidation defects [3].

Why 12-Hydroxyhexadecanoyl-CoA Cannot Be Substituted with Generic Long-Chain Acyl-CoAs in β-Oxidation Studies


Hydroxyacyl-CoA species exhibit profound functional divergence based on hydroxyl group position and stereochemistry, making generic substitution scientifically invalid. L-3-Hydroxyhexadecanoyl-CoA acts as an extraordinarily potent competitive inhibitor of crotonase (enoyl-CoA hydratase) with a Ki of 0.35 μM, whereas the short-chain analog L-3-hydroxybutyryl-CoA is over 100-fold weaker (Ki = 37 μM) [1]. Hydroxylation at the ω-position (C16) versus internal positions (C12) dictates peroxisomal versus mitochondrial metabolic routing and susceptibility to different acyl-CoA thioesterases [2]. Furthermore, the R versus S enantiomers of 3-hydroxyhexadecanoyl-CoA are produced by distinct peroxisomal bifunctional proteins (D-BP vs. L-BP) and serve as stereospecific markers for diagnosing D-bifunctional protein deficiency [3]. These chain-length-specific, regiospecific, and stereospecific properties necessitate precise compound selection rather than class-level substitution.

12-Hydroxyhexadecanoyl-CoA: Quantitative Differential Evidence Against In-Class Comparators


L-3-Hydroxyhexadecanoyl-CoA Exhibits >100-Fold Higher Crotonase Inhibitory Potency Compared to Short-Chain Hydroxyacyl-CoA

L-3-Hydroxyhexadecanoyl-CoA acts as a competitive inhibitor of bovine liver crotonase (enoyl-CoA hydratase, EC 4.2.1.17) with a Ki of 0.35 μM when 2-trans-hexadecenoyl-CoA is the substrate [1]. In direct comparison, the short-chain analog L-3-hydroxybutyryl-CoA exhibits a Ki of 37 μM under the same assay conditions—a greater than 100-fold difference in inhibitory potency [1]. The study further notes that L-3-hydroxyhexadecanoyl-CoA is a stronger crotonase inhibitor than all other short-chain and long-chain β-oxidation intermediates tested [1].

Enzyme inhibition Fatty acid β-oxidation Crotonase

3-Hydroxyhexadecanoyl-CoA Accumulates as Predominant Intermediate When Mitochondrial Thiolase Activity Is Unstimulated

In isolated human mitochondrial trifunctional protein assays, when 3-ketoacyl-CoA thiolase activity was not stimulated (baseline condition), 3-hydroxyhexadecanoyl-CoA accumulated as the prominent CoA ester intermediate, whereas under Tween 20-stimulated conditions (thiolase enhanced >7-fold), metabolic flux proceeded to tetradecanoyl-CoA product [1]. The accumulation was attributed to inhibition of 3-hydroxyacyl-CoA dehydrogenase by accumulated 3-ketoacyl-CoA [1]. The absolute Km for 2-trans-hexadecenoyl-CoA with crotonase under product-removal conditions was determined to be 9 μM [1].

Mitochondrial metabolism Trifunctional protein Metabolic flux

12-Hydroxyhexadecanoyl-CoA Is Classified as a Long-Chain (C16) Hydroxyacyl-CoA, Distinct from ω-Hydroxy and Medium-Chain Species in Metabolic Routing

12-Hydroxyhexadecanoyl-CoA is classified as a long-chain acyl-CoA (C12–C20 acyl group) based on its 16-carbon fatty acid moiety, placing it in a distinct metabolic class from medium-chain (C5–C11) and short-chain (C2–C4) acyl-CoAs [1]. Intact liver mitochondria from clofibrate-treated rats rapidly oxidized lauroyl-CoA and 12-hydroxylauroyl-CoA but not dodecanedioyl-CoA; mitochondrial activity on hexadecanedioyl-CoA amounted to only 20-25% of that measured with palmitoyl-CoA and 16-hydroxypalmitoyl-CoA as substrates [2]. LCHAD activity against 3-hydroxyacyl-CoA substrates is optimal for compounds of C12–C16 chain length, with highest activity at C16 and inactivity at C4, in contrast to short-chain-3-hydroxyacyl-CoA dehydrogenase (SCHAD) which is optimal at C6 [3].

Metabolite classification Chain-length specificity Peroxisomal oxidation

Chiral HPLC Enables Resolution of (R)- and (S)-3-Hydroxyhexadecanoyl-CoA Enantiomers for Peroxisomal Bifunctional Protein Studies

A chiral HPLC method using a chiral separation column resolves (R)-3-hydroxyhexadecanoyl-CoA and (S)-3-hydroxyhexadecanoyl-CoA, with the R-enantiomer eluting earlier than the S-enantiomer [1]. Application of this method to rat liver subcellular fractions directly confirmed that 3(S)-hydroxyhexadecanoyl-CoA is the dominant product from the heat-stable enoyl-CoA hydratase-catalyzed reaction of trans-2-hexadecenoyl-CoA [2]. The stereospecificities of L-bifunctional protein (L-BP) and D-bifunctional protein (D-BP) were confirmed to yield 3(S)- and 3(R)-hydroxyhexadecanoyl-CoA, respectively [2]. Optimized HPLC conditions: mobile phase 35/65 (v/v) 50 mM phosphate buffer (pH 5.0)/methanol; flow rate 0.5 mL/min; detection at 260 nm; column temperature 25°C [2].

Chiral separation Stereospecific enzymology Peroxisomal disorders

12-Hydroxyhexadecanoyl-CoA: Evidence-Driven Research and Diagnostic Application Scenarios


Enzyme Inhibition Studies of Crotonase and Mitochondrial β-Oxidation Regulation

L-3-Hydroxyhexadecanoyl-CoA serves as a high-potency competitive inhibitor (Ki = 0.35 μM) for investigating crotonase (enoyl-CoA hydratase) regulation and product inhibition mechanisms in long-chain fatty acid β-oxidation. Its >100-fold greater inhibitory potency compared to short-chain analogs (L-3-hydroxybutyryl-CoA, Ki = 37 μM) makes it the appropriate tool compound for probing physiologically relevant β-oxidation feedback inhibition [1].

Metabolic Flux Analysis of Mitochondrial Trifunctional Protein Function

3-Hydroxyhexadecanoyl-CoA accumulation serves as a sensitive readout for mitochondrial trifunctional protein activity and flux bottlenecks in β-oxidation. Under unstimulated thiolase conditions, this intermediate accumulates as the predominant CoA ester, enabling researchers to assess LCHAD dehydrogenase inhibition by 3-ketoacyl-CoA and to evaluate the functional integrity of the trifunctional protein complex [1].

Diagnostic Reference Standard for Peroxisomal D-Bifunctional Protein Deficiency

The chiral separation of (R)- and (S)-3-hydroxyhexadecanoyl-CoA enantiomers by HPLC provides a diagnostic method for D-bifunctional protein (DBP) deficiency. Since D-BP specifically produces the R-enantiomer while L-BP produces the S-enantiomer, the absence or reduction of 3(R)-hydroxyhexadecanoyl-CoA formation in patient samples indicates DBP deficiency—a severe peroxisomal disorder [1][2].

Substrate for Characterizing Long-Chain Acyl-CoA Synthetase and LCHAD Activity

As a C16 long-chain hydroxyacyl-CoA, 12-hydroxyhexadecanoyl-CoA is appropriate for characterizing long-chain acyl-CoA synthetase (LACS) and LCHAD enzyme kinetics. LCHAD exhibits optimal activity against C12–C16 hydroxyacyl-CoA substrates, with highest activity at C16 and inactivity at C4, making C16 hydroxyacyl-CoAs the preferred substrates for LCHAD functional assays [1].

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